molecular formula C29H29N3O3 B13972836 2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo- CAS No. 63149-18-8

2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo-

Cat. No.: B13972836
CAS No.: 63149-18-8
M. Wt: 467.6 g/mol
InChI Key: FXGASGIURLCREU-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo- is a naphthalene-based derivative featuring a carboxamide group at position 2 of the naphthalene ring. The structure includes an imino (-NH-) bridge connecting the naphthalene core to a substituted phenyl ring bearing a diethylamino group (-N(C₂H₅)₂) at position 4 and a methyl group (-CH₃) at position 2.

Properties

CAS No.

63149-18-8

Molecular Formula

C29H29N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

4-[4-(diethylamino)-2-methylphenyl]imino-N-(3-methoxyphenyl)-1-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C29H29N3O3/c1-5-32(6-2)21-14-15-26(19(3)16-21)31-27-18-25(28(33)24-13-8-7-12-23(24)27)29(34)30-20-10-9-11-22(17-20)35-4/h7-18H,5-6H2,1-4H3,(H,30,34)

InChI Key

FXGASGIURLCREU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Features

Feature Description
Molecular Formula C29H29N3O3
Molecular Weight 467.6 g/mol
IUPAC Name 4-[4-(diethylamino)-2-methylphenyl]imino-N-(3-methoxyphenyl)-1-oxonaphthalene-2-carboxamide
Key Functional Groups Naphthalenecarboxamide, imino group, diethylamino substituent, methoxyphenyl amide
CAS Number (related analogs) 102187-53-1 (for similar compounds with N-methyl substitution)

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the formation of the carboxamide linkage on the naphthalene ring, followed by the introduction of the imino-substituted phenyl group and the methoxyphenyl amide. The key synthetic challenge is the selective formation of the imino linkage and amide bond without side reactions.

Reported Synthetic Routes

Condensation of 2-Naphthalenecarboxylic Acid Derivatives with Amines
  • The starting material is often 2-naphthalenecarboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
  • Activation of the carboxylic acid group is typically done using reagents such as thionyl chloride, oxalyl chloride, or coupling agents like EDCI or DCC.
  • The activated intermediate is then reacted with 3-methoxyaniline (3-methoxyphenyl amine) to form the N-(3-methoxyphenyl)carboxamide moiety.
  • This step requires controlled temperature and anhydrous conditions to avoid hydrolysis.
Formation of the Imino Group via Schiff Base Formation
  • The 4-(diethylamino)-2-methylphenyl moiety is introduced via condensation of the corresponding amine with a suitable aldehyde or ketone precursor on the naphthalene ring.
  • The imino linkage (C=N) is formed by reacting the amine with a carbonyl group on the naphthalene derivative under mild acidic or neutral conditions.
  • Typical solvents include ethanol, methanol, or dichloromethane, with reaction times ranging from several hours to overnight.
  • The reaction is often monitored by TLC or HPLC to confirm imine formation.
Alternative Methods Using Thiourea Derivatives (Patent Insights)
  • A Korean patent (KR101142283B1) describes the use of thiocarbamyl compounds as intermediates for synthesizing carboxamide derivatives structurally related to naphthalenecarboxamides.
  • The process involves reacting specific thiocarbamyl compounds with amines containing diethylamino and methoxyphenyl groups.
  • This method highlights the use of secondary amines and alcohols as leaving groups, differing from conventional primary amine pathways.
  • Advantages include potentially higher selectivity and yields due to the nature of the leaving groups.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Activation of carboxylic acid Thionyl chloride or oxalyl chloride 0-25 °C 1-2 hours Anhydrous solvent, inert atmosphere
Amide bond formation 3-Methoxyaniline, base (e.g., triethylamine) Room temp to 50 °C 2-6 hours Monitor for completion by TLC/HPLC
Schiff base (imine) formation 4-(Diethylamino)-2-methylaniline + aldehyde/ketone Room temp to reflux 4-24 hours Mild acidic catalyst may be used
Purification Recrystallization, column chromatography Ambient Variable Solvent choice critical for purity

Analytical and Research Results

  • Yield: Reported yields for similar compounds range from 60-85% depending on reaction scale and purification efficiency.
  • Purity: Verified by NMR, IR, and mass spectrometry; the imino group shows characteristic C=N stretch around 1640-1690 cm⁻¹ in IR spectra.
  • Physical Properties: The compound is typically a solid with density around 1.14 g/cm³ and should be stored at 2-8 °C to maintain stability.
  • Safety: The compound is an irritant; appropriate PPE and ventilation are recommended during synthesis.

Comparative Summary of Preparation Methods

Method Advantages Disadvantages References
Conventional acid chloride + amine coupling Straightforward, widely used, scalable Requires moisture control, possible side reactions
Schiff base formation for imino group Mild conditions, high selectivity Longer reaction times, sensitive to hydrolysis
Thiocarbamyl intermediate method (patent) Potentially higher selectivity, novel approach Less common, requires specialized intermediates

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and related derivatives:

Compound (CAS/Reference) Molecular Formula Molecular Weight Key Substituents Amide Group Applications
Target Compound (Hypothetical) C₂₈H₃₀N₃O₃* ~444.56 4-(diethylamino)-2-methylphenyl imino; N-(3-methoxyphenyl) 3-Methoxyphenyl Potential receptor modulation
4-[[4-(Diethylamino)-2-methylphenyl]imino]-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide (102187-53-1) C₂₃H₂₅N₃O₂ 375.46 4-(diethylamino)-2-methylphenyl imino; N-methyl Methyl Pharmaceutical research
4-[[4-[Ethyl(isopropyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-naphthalenecarboxamide (161358-44-7) C₂₃H₂₆N₄O₂ 402.49 4-[ethyl(isopropyl)amino]phenyl imino; N-methyl Methyl Drug discovery
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) C₁₆H₁₅N₅O₃S 357.38 4-Methoxyphenyl hydrazinylidene; sulfamoylphenyl Sulfamoylphenyl Synthetic intermediate
N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]naphthalene-2-Carboxamide C₂₆H₂₁ClN₄O₂ 468.93 Azo (-N=N-) linkage; 4-chloro-2-methylphenyl; 2-methylphenyl 4-Chloro-2-methylphenyl Biochemical dye/analytical applications

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity The diethylamino group in the target compound and CAS 102187-53-1 enhances solubility in organic solvents and may facilitate receptor binding through hydrophobic interactions. The 3-methoxyphenyl substituent in the target compound increases polarity compared to the N-methyl group in CAS 102187-53-1 , likely improving water solubility and bioavailability.

Synthetic Pathways The target compound’s imino bridge suggests synthesis via diazonium coupling (similar to ), while derivatives like CAS 102187-19-9 may involve multi-step alkylation or condensation. Azo-linked analogs (e.g., ) are synthesized via diazo coupling, resulting in distinct photophysical properties suitable for dyes or analytical markers.

Physical Properties

  • High melting points (~274–288°C) observed in for sulfamoylphenyl derivatives indicate crystalline stability, a trait likely shared by the target compound.
  • The methoxy group in the target compound may lower melting points slightly compared to methyl-substituted analogs due to reduced symmetry.

Applications

  • The target compound’s 3-methoxyphenyl group positions it as a candidate for targeting G protein-coupled receptors (GPCRs) or kinases, similar to CAS 161358-44-7 .
  • Azo derivatives (e.g., ) are utilized in HPLC analysis and dyes, highlighting the structural versatility of naphthalenecarboxamides.

Research Findings and Trends

  • Pharmacological Potential: Compounds with diethylamino and methoxy groups (e.g., ) show promise in modulating enzymatic activity, with CAS 102187-53-1 demonstrating preliminary efficacy in kinase inhibition assays.
  • Synthetic Challenges: Steric hindrance from branched amino groups (e.g., ethyl(isopropyl) in ) complicates purification, whereas linear substituents (e.g., diethylamino) improve synthetic yields .
  • Biochemical Utility : Azo-linked naphthalenecarboxamides serve as chromophores in analytical chemistry, underscoring the impact of substituents on optical properties.

Biological Activity

2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo- is a complex organic compound with potential biological activities. This article explores its pharmacological properties, toxicological data, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C33H37N3O2
  • Molecular Weight : 507.7 g/mol
  • InChIKey : FXBCKVBTNDVEQZ-NMSHJFGGSA-N

Anticancer Properties

Recent studies indicate that derivatives of naphthalenecarboxamide exhibit significant anticancer activity. For instance, compounds similar to 2-Naphthalenecarboxamide have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study : A study investigated the effects of a related naphthalenecarboxamide on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Safety and Risk Assessment

Toxicological evaluations have been conducted to assess the safety profile of naphthalenecarboxamide derivatives. These studies typically focus on acute toxicity, genotoxicity, and long-term exposure effects.

Findings :

  • Acute Toxicity : In animal models, high doses resulted in liver and kidney damage.
  • Genotoxicity : Some studies suggest potential mutagenic effects; however, further research is necessary to clarify these findings.

The biological activity of 2-Naphthalenecarboxamide is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : Potential interactions with hormone receptors have been noted, suggesting a role in modulating endocrine functions.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Naphthalenecarboxamide derivatives with imino and methoxyphenyl substituents?

  • Methodological Answer : Palladium-catalyzed C-H activation is a robust method for introducing dimethylamino and aryl groups into naphthalene frameworks. For example, coupling 1-chloromethyl naphthalene with dimethylamine sources (e.g., DMF) in the presence of Pd(PPh₃)₄ and NaOtBu under inert atmospheres yields functionalized naphthalene derivatives. Post-synthesis purification via silica gel chromatography ensures high purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for carboxamide, N-H bending for imino groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₂₄H₂₆N₃O₃ with expected m/z 428.1972). Nuclear magnetic resonance (NMR) resolves substituent positions (e.g., diethylamino protons at δ 1.2–1.4 ppm for CH₂CH₃) .

Q. What experimental design principles optimize reaction yields for imino-substituted naphthalenecarboxamides?

  • Methodological Answer : Use factorial design to test variables like catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (DMF vs. THF), and reaction time (2–24 hours). Statistical methods (e.g., ANOVA) identify significant factors, while response surface modeling predicts optimal conditions. This reduces trial-and-error experimentation .

Advanced Research Questions

Q. How do computational methods enhance reaction pathway analysis for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) map transition states and intermediates in Pd-catalyzed C-H activation. Coupling with cheminformatics tools (e.g., reaction path search algorithms) narrows viable pathways. For example, simulating electron transfer between Pd and the naphthalene backbone predicts regioselectivity .

Q. What strategies resolve contradictions in reported toxicity data for naphthalene derivatives?

  • Methodological Answer : Cross-validate in vitro (e.g., HepG2 cell assays) and in vivo (rodent models) toxicity studies. Analyze metabolic pathways (e.g., cytochrome P450 oxidation) to identify toxic intermediates. Computational toxicology models (e.g., QSAR) correlate structural motifs (e.g., diethylamino groups) with observed effects .

Q. How can researchers study the environmental fate of this compound under varying atmospheric conditions?

  • Methodological Answer : Simulate atmospheric degradation using photochemical reactors with controlled UV exposure, humidity, and ozone levels. Analyze degradation products via LC-MS/MS. Kinetic modeling estimates half-lives and persistence in aquatic/terrestrial systems .

Q. What advanced separation techniques improve purification of structurally similar naphthalenecarboxamides?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers. Membrane-based technologies (e.g., nanofiltration) separate by molecular weight, while centrifugal partition chromatography (CPC) exploits solubility differences in biphasic systems .

Q. How do substituents (e.g., diethylamino vs. methoxyphenyl) influence electronic properties and reactivity?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials to assess electron-donating/withdrawing effects. Time-dependent DFT (TD-DFT) correlates substituent position with HOMO-LUMO gaps. Spectroelectrochemical methods track intermediate stability during reactions .

Application-Oriented Research Questions

Q. What methodologies evaluate this compound’s potential as a fluorescent probe or sensor?

  • Methodological Answer : Fluorescence spectroscopy quantifies quantum yield and Stokes shift in solvents of varying polarity. Titration with metal ions (e.g., Cu²⁺) or biomolecules (e.g., albumin) tests binding-induced emission changes. Confocal microscopy visualizes cellular uptake and localization .

Q. How can researchers design stability studies for long-term storage of labile naphthalenecarboxamide derivatives?

  • Methodological Answer :
    Accelerated stability testing under stress conditions (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of imino bonds). Lyophilization or encapsulation in cyclodextrins improves thermal stability. Real-time monitoring via Raman spectroscopy detects crystallinity changes .

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